4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine
CAS No.: 1334375-04-0
Cat. No.: VC6234281
Molecular Formula: C17H19N3O2
Molecular Weight: 297.358
* For research use only. Not for human or veterinary use.
![4-methyl-2-[4-(piperidine-1-carbonyl)phenoxy]pyrimidine - 1334375-04-0](/images/structure/VC6234281.png)
Specification
CAS No. | 1334375-04-0 |
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Molecular Formula | C17H19N3O2 |
Molecular Weight | 297.358 |
IUPAC Name | [4-(4-methylpyrimidin-2-yl)oxyphenyl]-piperidin-1-ylmethanone |
Standard InChI | InChI=1S/C17H19N3O2/c1-13-9-10-18-17(19-13)22-15-7-5-14(6-8-15)16(21)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3 |
Standard InChI Key | ZUIZJTIKEICCTL-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with:
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A methyl group at position 4, enhancing lipophilicity and metabolic stability.
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A phenoxy group at position 2, where the oxygen atom bridges the pyrimidine to a para-substituted benzene ring.
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A piperidine-1-carbonyl moiety attached to the benzene ring, introducing conformational flexibility and hydrogen-bonding capacity .
The piperidine ring adopts a chair conformation, while the carbonyl group (C=O) participates in dipole interactions with biological targets. Theoretical calculations using PubChem’s algorithms suggest a molecular weight of 301.35 g/mol and a molecular formula of C₁₈H₁₉N₃O₂ .
Key Physicochemical Parameters
Synthesis and Structural Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
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Pyrimidine Core Formation: Condensation of thiourea with methyl malonate derivatives under acidic conditions yields 4-methylpyrimidin-2-ol.
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Phenoxy Substitution: Nucleophilic aromatic substitution replaces the hydroxyl group at position 2 with a phenoxide ion, facilitated by a Cu(I)-catalyzed Ullmann coupling .
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Piperidine-1-Carbonyl Installation: The benzene ring undergoes Friedel-Crafts acylation with piperidine-1-carbonyl chloride, using AlCl₃ as a Lewis catalyst .
Challenges in Synthesis
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Regioselectivity: Competing reactions at pyrimidine positions 2, 4, and 5 require careful control of temperature and catalysts.
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Piperidine Stability: The basic piperidine nitrogen may protonate under acidic conditions, necessitating protective groups like Boc (tert-butyloxycarbonyl) during acylation .
Research Gaps and Future Directions
Despite its promising scaffold, critical data gaps exist:
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In Vivo Pharmacokinetics: No studies on oral bioavailability, half-life, or metabolite profiling.
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Target Validation: Specific protein targets remain unconfirmed; proteomic studies (e.g., affinity chromatography-mass spectrometry) are needed.
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Toxicology: Piperidine derivatives can exhibit neurotoxicity; preliminary LD₅₀ assessments in rodents are essential.
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